molecular formula C6H14ClNO B13592959 trans-2-Methyltetrahydropyran-4-amine;hydrochloride

trans-2-Methyltetrahydropyran-4-amine;hydrochloride

Cat. No.: B13592959
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: trans-2-Methyltetrahydropyran-4-amine hydrochloride consists of a six-membered tetrahydropyran ring with a methyl group in the trans-2 position and an amine group at the 4-position, forming a hydrochloride salt. Molecular Formula: C₆H₁₃NO·HCl (C₆H₁₄ClNO) . Molecular Weight: 151.6–165.64 g/mol (varies by source) . Purity: 95–97% (commercially available) . Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its rigid bicyclic structure, which enhances binding affinity in drug targets .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2R,4S)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

AVADPQZSGFARIV-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)N.Cl

Canonical SMILES

CC1CC(CCO1)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of trans-2-Methyltetrahydropyran-4-amine; hydrochloride typically involves the stereoselective construction of the tetrahydropyran ring with appropriate substitution, followed by introduction of the amino group and conversion to the hydrochloride salt. Key challenges include controlling the stereochemistry at the 2- and 4-positions and achieving high yields with minimal side reactions.

Stereoselective C–H Functionalization Route

A recent advanced method involves sequential C–H functionalizations starting from aminotetrahydropyran derivatives. This approach uses palladium(II)-catalyzed stereoselective γ-methylene C–H arylation, followed by α-alkylation or arylation of the primary amine to introduce substituents with high diastereoselectivity.

  • Catalyst and Ligands: Pd(OAc)2 (10 mol %) as catalyst, 2-hydroxynicotinaldehyde (40 mol %) as transient directing group (TDG1), and 5-trifluoromethylpyridone (50 mol %) as ligand (L1).
  • Outcome: This combination yields the γ-C–H arylated product in 78% isolated yield.
  • Significance: The cooperative effect between TDG1 and L1 is critical; absence of either results in no product formation.
  • Variations: Substitution of TDG1 with other aldehydes affects yield (e.g., 2-hydroxybenzaldehyde gives 62% yield, electron-withdrawing groups improve yield, bulky electron-donating groups inhibit reaction).

This method allows for the introduction of aryl groups and subsequent functionalization, enabling synthesis of highly substituted aminotetrahydropyrans with controlled stereochemistry, which can be adapted to prepare trans-2-Methyltetrahydropyran-4-amine derivatives.

Cyclization via Intramolecular Displacement

Another approach focuses on the stereoselective formation of tetrahydropyran rings via intramolecular nucleophilic displacement reactions:

  • Starting from chiral 1,5-diol intermediates, tosylation followed by treatment with sodium hydride induces cyclization.
  • This cyclization proceeds with inversion of configuration, enabling formation of the trans-2,6-substituted tetrahydropyran ring system.
  • Subsequent mild hydrolysis yields the desired tetrahydropyran amine structure.
  • This method has been applied in the synthesis of complex natural product analogues and allows precise stereochemical control.

Multi-step Synthesis via Michael Addition and Horner-Wadsworth-Emmons Reaction

A multi-step sequence has been reported for substituted tetrahydropyran derivatives involving:

  • Conversion of diethyl 2-oxopropylphosphonate into 2,2-disubstituted 5-diethoxyphosphoryldihydropyran-4-ones.
  • Michael addition of Grignard reagents to introduce alkyl substituents.
  • Horner-Wadsworth-Emmons olefination with formaldehyde to form methylidene-substituted tetrahydropyran-4-ones.
  • Although this method targets 5-methylidenetetrahydropyran-4-ones, the approach provides insight into functionalization and substitution patterns relevant to the synthesis of 2-methyl-4-aminotetrahydropyran derivatives.

Conversion to Hydrochloride Salt

The free amine trans-2-Methyltetrahydropyran-4-amine is typically converted to its hydrochloride salt to improve stability, crystallinity, and handling:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solvents) precipitates the hydrochloride salt.
  • The salt form facilitates purification by crystallization and enhances the compound’s shelf life and solubility profile.
  • This step is standard and widely used in amine chemistry for pharmaceutical intermediates.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Catalysts Stereochemical Control Yield (%) Notes Reference
Pd(II)-catalyzed γ-C–H Arylation + α-Alkylation Pd(OAc)2, 2-hydroxynicotinaldehyde (TDG1), 5-trifluoromethylpyridone (L1) High diastereoselectivity 62–78 Requires ligand and directing group synergy
Intramolecular Displacement Cyclization Sodium hydride, tosylation reagents Trans-2,6-substitution Moderate to high Inversion during cyclization, mild hydrolysis
Multi-step Michael Addition + Horner-Wadsworth-Emmons Grignard reagents, diethyl 2-oxopropylphosphonate, formaldehyde Controlled substitution 60–70 (final step) Multi-step, useful for substituted derivatives
Hydrochloride Salt Formation HCl in ethanol or ether N/A Quantitative Standard salt formation step

Research Results and Optimization Insights

  • The Pd(II)-catalyzed method’s success depends heavily on the choice of transient directing group and ligand, with electron-withdrawing substituents on the directing group enhancing yields.
  • Absence of either the transient directing group or ligand results in no product, highlighting the importance of cooperative catalysis.
  • Bulky substituents on the directing group or ligand reduce or eliminate product formation due to steric hindrance.
  • Cyclization strategies via intramolecular displacement offer robust stereochemical control but may require careful purification to remove diastereomeric impurities.
  • Multi-step sequences enable functional group diversification but at the cost of longer synthesis times and moderate overall yields.
  • Conversion to hydrochloride salt is straightforward and essential for isolation and purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyltetrahydropyran-4-amine;hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, amine derivatives, and oxides .

Scientific Research Applications

Trans-2-Methyltetrahydropyran-4-amine;hydrochloride is a chemical compound featuring a tetrahydropyran ring, which is a six-membered cyclic ether with five carbon atoms and one oxygen atom, and an amine group at the 4-position and a methyl group at the 2-position. It is typically encountered as a hydrochloride salt, enhancing its water solubility and stability. It is primarily utilized in research and development due to its potential applications in medicinal chemistry and organic synthesis.

Applications

  • Pharmaceutical Development As a structural motif in drug design, it may contribute to the development of new therapeutic agents.
  • Chemical Reactions Trans-2-Methyltetrahydropyran-4-amine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 115.17 g/mol. Its unique structure allows it to serve as a versatile reagent in various chemical transformations. These reactions are important for synthesizing more complex organic molecules and exploring its reactivity in different chemical environments.

Structural Similarities

This compound shares structural similarities with several other compounds.

Compound NameStructure FeaturesUnique Aspects
3-Methyltetrahydropyran-4-amineSimilar tetrahydropyran structureDifferent position of the methyl group
2-MethyltetrahydropyranLacks amine functionalityMore basic structure without amine reactivity
Methylamine HydrochlorideSimple amine structureLacks cyclic structure and additional functional groups
2-Isobutyl-4-hydroxy-4-methyltetrahydropyranHydroxy group additionPresence of hydroxy group alters reactivity

Mechanism of Action

The mechanism of action of trans-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function. The tetrahydropyran ring provides structural stability, allowing the compound to interact with enzymes and receptors effectively. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between trans-2-methyltetrahydropyran-4-amine hydrochloride and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Similarity Score
trans-2-Methyltetrahydropyran-4-amine HCl 2751651-25-7 C₆H₁₄ClNO 151.6–165.64 trans-2-methyl, 4-amine (HCl salt) Reference (1.00)
4-Methyltetrahydropyran-4-amine HCl 851389-38-3 C₆H₁₄ClNO 151.6 4-methyl, 4-amine (HCl salt) 0.72
Tetrahydro-2H-pyran-4-amine HCl 33024-60-1 C₅H₁₂ClNO 137.61 No methyl group, 4-amine (HCl salt) 0.81
4-(3-Chlorophenyl)tetrahydropyran-4-amine HCl Unspecified C₁₁H₁₅Cl₂NO 248.15 4-(3-chlorophenyl), 4-amine (HCl salt) N/A
N-Methyltetrahydro-2H-pyran-4-amine 220641-87-2 C₆H₁₃NO 115.17 N-methyl, no HCl salt N/A

Biological Activity

trans-2-Methyltetrahydropyran-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Chemical Structure and Properties

Trans-2-Methyltetrahydropyran-4-amine hydrochloride has the molecular formula C7_7H15_{15}ClN and a molecular weight of approximately 115.17 g/mol. The compound features a tetrahydropyran ring, which is a six-membered cyclic ether, along with an amine group that enhances its reactivity in various chemical environments.

Table 1: Structural Comparison of Related Compounds

Compound NameCAS NumberUnique Features
N-Methyltetrahydro-2H-pyran-4-amine220641-87-2Contains a methyl group at the nitrogen position
4-Methyltetrahydro-2H-pyran-4-amine33024-60-1Features a methylene bridge with different reactivity
Tetrahydro-2H-pyran-4-amines38041-19-9Lacks a methyl group but retains similar ring structure

This compound's trans configuration may influence its biological activity and utility in synthetic applications, setting it apart from its analogs.

Antimicrobial Properties

Recent studies have highlighted the potential of tetrahydropyran derivatives, including trans-2-Methyltetrahydropyran-4-amine hydrochloride, in combating various pathogens. For instance, research indicates that certain tetrahydropyrans exhibit activity against Leishmania donovani, the causative agent of leishmaniasis. Compounds similar to trans-2-Methyltetrahydropyran were shown to inhibit the growth of Leishmania by generating reactive oxygen species, suggesting a possible mechanism of action that warrants further investigation .

Cytotoxicity and Cancer Research

In cancer research, derivatives of tetrahydropyrans have been evaluated for their cytotoxic effects on tumor cells. Studies indicate that these compounds can inhibit the growth of cancer cell lines through mechanisms that may involve metabolic activation to more potent forms . The specific activity of trans-2-Methyltetrahydropyran-4-amine hydrochloride in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Synthesis and Mechanistic Insights

The synthesis of trans-2-Methyltetrahydropyran-4-amine hydrochloride can be achieved through various methods, emphasizing its versatility in organic synthesis. Notably, asymmetric induction techniques have been explored to enhance yields and selectivity during synthesis .

Mechanistic Insights:
Research has shown that tetrahydropyrans can undergo various chemical transformations, including nucleophilic substitutions and rearrangements under specific conditions. These reactions are crucial for developing more complex organic molecules and understanding their reactivity patterns .

Case Studies

  • Antileishmanial Activity : A study demonstrated that certain tetrahydropyrans effectively inhibited Leishmania growth in vitro. The mechanism involved reactive oxygen species production, indicating that trans-2-Methyltetrahydropyran could share similar properties .
  • Cytotoxicity Evaluation : In another study focusing on cancer cell lines, compounds structurally related to trans-2-Methyltetrahydropyran were found to exhibit significant cytotoxic effects, suggesting potential applications in oncology .

Q & A

Q. Methodological Answer :

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to resolve impurities; retention time calibration against certified standards is critical .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z 150.1) and fragmentation patterns to verify structural identity .
  • Chloride Assay : Perform silver nitrate titration or ion chromatography to validate HCl counterion stoichiometry (1:1 molar ratio) .

Advanced: How does the stereochemistry of the trans-configuration influence the compound’s biological activity in preclinical models?

Q. Methodological Answer :

  • Receptor Binding Studies : Compare trans- and cis-isomers in radioligand displacement assays (e.g., serotonin/dopamine receptors) to quantify affinity differences. Structural analogs like trans-2-phenylcyclopropylamine hydrochloride show 10-fold higher receptor binding .
  • In Vivo Pharmacokinetics : Administer isomers to rodent models and measure plasma half-life; trans-configuration often enhances metabolic stability due to reduced steric hindrance .

Advanced: What strategies mitigate instability of trans-2-Methyltetrahydropyran-4-amine hydrochloride in aqueous formulations?

Q. Methodological Answer :

  • Lyophilization : Prepare lyophilized powders under inert gas (N₂) to prevent hydrolysis; reconstitute with degassed buffers (pH 4–6) .
  • Excipient Screening : Add viscosity-reducing agents (e.g., pyridoxine hydrochloride) at 0.0004% w/v to stabilize colloidal dispersions without altering ionic strength .
    Data Table :
Stability FactorDegradation Rate (pH 7.4)Mitigation Strategy
Hydrolysis25% loss in 24hLyophilization (N₂ atmosphere)
Oxidation<5% loss in 72hAntioxidants (0.01% ascorbic acid)

Basic: How can researchers validate the absence of genotoxic impurities in synthesized batches?

Q. Methodological Answer :

  • Ames Test : Use Salmonella strains (TA98/TA100) with S9 metabolic activation to detect mutagenic byproducts .
  • LC-HRMS : Screen for alkylating agents (e.g., residual Et₃N derivatives) with detection limits <0.15 ppm .

Advanced: What in silico tools predict the metabolic pathways of trans-2-Methyltetrahydropyran-4-amine hydrochloride?

Q. Methodological Answer :

  • ADMET Predictors : Use software (e.g., Schrödinger’s QikProp) to simulate cytochrome P450 metabolism, prioritizing CYP3A4/2D6 isoforms for experimental validation .
  • Docking Studies : Model interactions with hepatic enzymes to identify potential reactive metabolites (e.g., N-oxides) requiring analytical monitoring .

Basic: What are the critical parameters for scaling up the synthesis from milligram to gram scale?

Q. Methodological Answer :

  • Reactor Design : Use jacketed reactors with precise temperature control (±2°C) to maintain exothermic reaction safety .
  • Workup Efficiency : Replace column chromatography with recrystallization (ethanol/water) for bulk purification, achieving >90% recovery .

Advanced: How does the hydrochloride salt form impact solubility and bioavailability compared to freebase?

Q. Methodological Answer :

  • Solubility Profiling : Conduct shake-flask assays in biorelevant media (FaSSIF/FeSSIF); hydrochloride salts typically exhibit 3–5x higher aqueous solubility at pH 1.2–6.8 .
  • Permeability : Compare Caco-2 cell monolayer transport; ionized forms may require prodrug strategies for enhanced absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.